4-Cyclopropyl-3-fluoro-2-methylbenzoic acid
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Overview
Description
4-Cyclopropyl-3-fluoro-2-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-fluoro-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
4-Cyclopropyl-3-fluoro-2-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar structure but lacks the cyclopropyl group.
4-Fluoro-3-methylbenzoic acid: Similar structure but with different positioning of the fluorine and methyl groups.
5-Fluoro-2-(methoxycarbonyl)benzoic acid: Contains a methoxycarbonyl group instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-3-fluoro-2-methylbenzoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H11FO2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
4-cyclopropyl-3-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C11H11FO2/c1-6-8(11(13)14)4-5-9(10(6)12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
InChI Key |
GSWVLVSFISOXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C2CC2)C(=O)O |
Origin of Product |
United States |
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